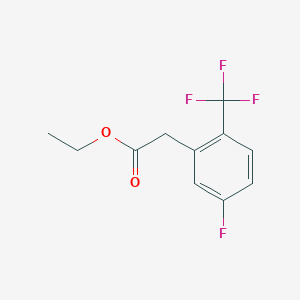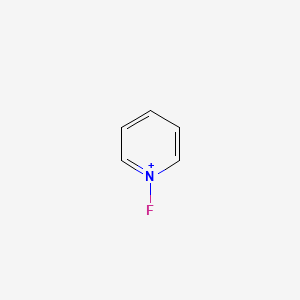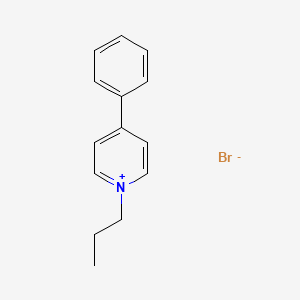![molecular formula C28H20N2 B14148785 (E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] CAS No. 4231-50-9](/img/structure/B14148785.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] typically involves the condensation reaction between 1,4-phenylenediamine and 1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its imine nitrogen atoms. This can influence the electronic properties of the metal center and facilitate various catalytic processes. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related Schiff base with different substituents.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with a similar structural motif but different functional groups.
Uniqueness
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] is unique due to its symmetrical structure and the presence of both naphthyl and phenylene groups. This combination imparts specific electronic and steric properties that can be advantageous in various applications, such as forming stable metal complexes or interacting with biological targets.
Propriétés
Numéro CAS |
4231-50-9 |
|---|---|
Formule moléculaire |
C28H20N2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C28H20N2/c1-3-13-27-21(7-1)9-5-11-23(27)19-29-25-15-17-26(18-16-25)30-20-24-12-6-10-22-8-2-4-14-28(22)24/h1-20H |
Clé InChI |
XXCNFQLLXIAUEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)N=CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
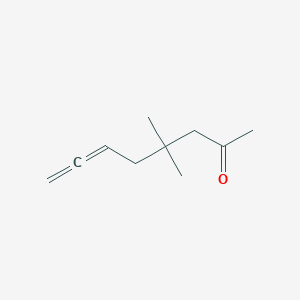

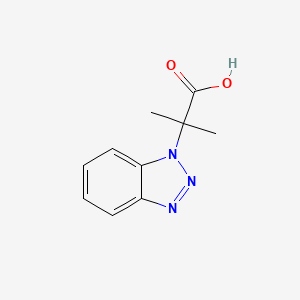
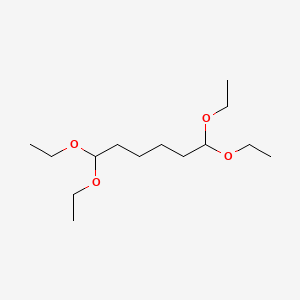
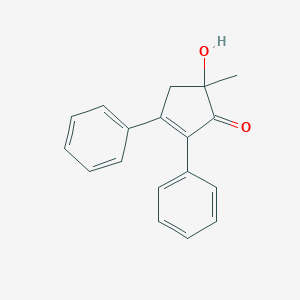
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
